molecular formula C15H19N3O2S B2586257 N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide CAS No. 1396765-41-5

N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2586257
CAS No.: 1396765-41-5
M. Wt: 305.4
InChI Key: CJGCVRCCSJISHZ-UHFFFAOYSA-N
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Description

N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
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Biological Activity

N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on available literature and experimental studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C13H18N4OS
  • Molecular Weight : 282.35 g/mol
  • CAS Number : 1396800-37-5

This molecular structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known for their biological activities.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.
  • In Vitro Studies : In cell line studies, oxadiazole derivatives have shown promising results against various cancer types. For example:
    • IC50 Values : Some studies report IC50 values as low as 0.67μM0.67\,\mu M for prostate cancer cell lines (PC-3) and 1.18μM1.18\,\mu M for breast cancer cell lines (MCF7) when tested against structurally related compounds .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Value (µM)
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CPC-3 (Prostate)0.80

Antimicrobial Activity

The compound's oxadiazole core is also associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively.

  • Antibacterial Effects : Research has demonstrated that oxadiazole derivatives possess antibacterial activity against various strains of bacteria.
  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported between 48μM4–8\,\mu M .

Table 2: Summary of Antimicrobial Activity

CompoundTarget OrganismMIC (µM)
Compound DMycobacterium tuberculosis4–8
Compound EStaphylococcus aureus8–16

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Zhang et al. (2023) : Investigated a series of oxadiazole derivatives and reported significant cytotoxicity against multiple cancer cell lines using MTT assays.
  • Dhumal et al. (2016) : Focused on the antitubercular activity of oxadiazole derivatives and found notable inhibition against Mycobacterium bovis .

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11-16-14(20-18-11)15(6-3-2-4-7-15)17-13(19)9-12-5-8-21-10-12/h5,8,10H,2-4,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGCVRCCSJISHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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